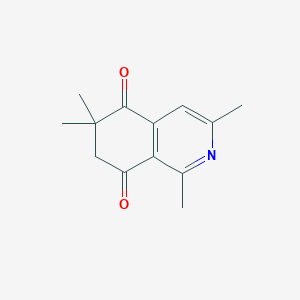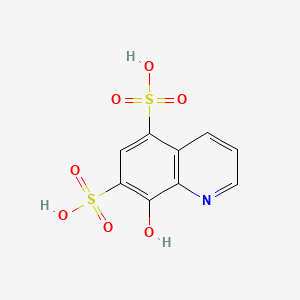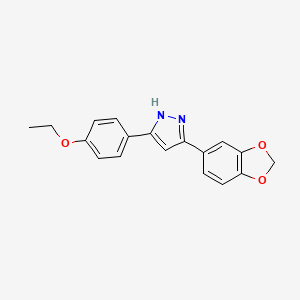
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and an ethoxyphenyl group attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the benzo[d][1,3]dioxole and ethoxyphenyl groups.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring.
Functional Group Introduction: The benzo[d][1,3]dioxole and ethoxyphenyl groups are introduced through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and ethoxyphenyl groups may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole: Lacks the ethoxy group, which may affect its pharmacological properties.
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrazole: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and ethoxyphenyl groups in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole imparts unique chemical and biological properties. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
651717-34-9 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H16N2O3/c1-2-21-14-6-3-12(4-7-14)15-10-16(20-19-15)13-5-8-17-18(9-13)23-11-22-17/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
BKCRPRCPJZNVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



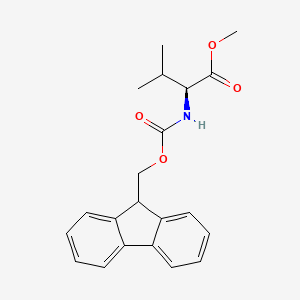
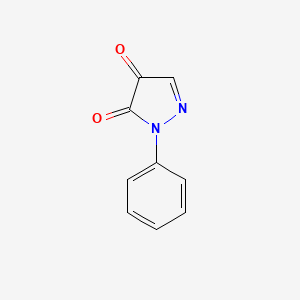
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
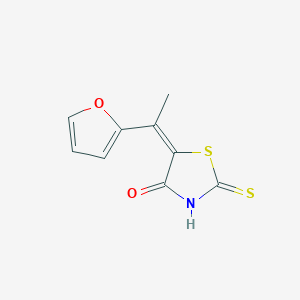
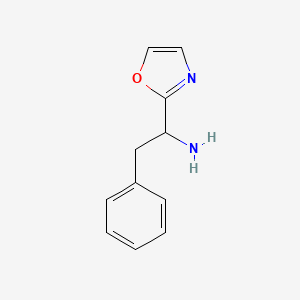
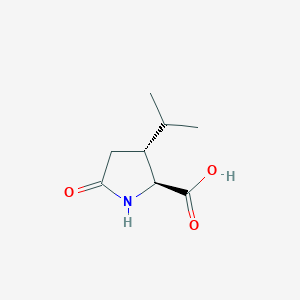
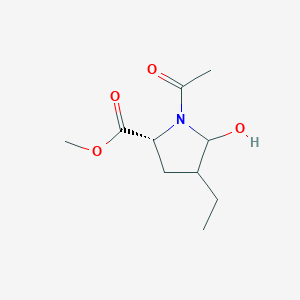
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

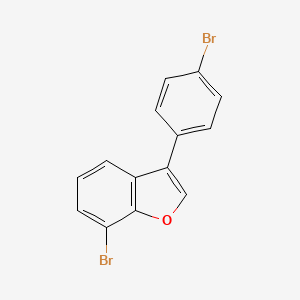
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
